4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide
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Overview
Description
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxy, piperidinyl, and pyrimidinyl substituents, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-methoxybenzoic acid with an appropriate amine under acidic conditions.
Piperidinyl Substitution: The next step involves the introduction of the piperidinyl group via nucleophilic substitution. This can be achieved by reacting the benzamide intermediate with 1-propan-2-ylpiperidine in the presence of a base.
Pyrimidinyl Methylation: The final step involves the attachment of the pyrimidinyl group through a methylation reaction using pyrimidin-4-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine derivative.
Substitution: The piperidinyl and pyrimidinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)aniline.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating a biological response.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyridin-4-ylmethyl)benzamide
- 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-2-ylmethyl)benzamide
Uniqueness
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyrimidinyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15(2)25-10-7-18(8-11-25)28-20-12-16(4-5-19(20)27-3)21(26)23-13-17-6-9-22-14-24-17/h4-6,9,12,14-15,18H,7-8,10-11,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQJHGHFRAQKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCC3=NC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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